molecular formula C10H11N3S B12873349 1-Methyl-5-(methylthio)-3-phenyl-1H-1,2,4-triazole CAS No. 50369-47-6

1-Methyl-5-(methylthio)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B12873349
CAS No.: 50369-47-6
M. Wt: 205.28 g/mol
InChI Key: WUJXPLXQMNCTSV-UHFFFAOYSA-N
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Description

1-Methyl-5-(methylthio)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(methylthio)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(methylthio)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylthio)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-1H-1,2,4-triazole: Lacks the methylthio group, which may affect its biological activity.

    5-Methylthio-3-phenyl-1H-1,2,4-triazole: Similar structure but different substitution pattern.

Uniqueness

1-Methyl-5-(methylthio)-3-phenyl-1H-1,2,4-triazole is unique due to the presence of both the methyl and methylthio groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

50369-47-6

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-methyl-5-methylsulfanyl-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C10H11N3S/c1-13-10(14-2)11-9(12-13)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

WUJXPLXQMNCTSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)SC

Origin of Product

United States

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